Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate
Overview
Description
Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and methylthio group, and an ethyl ester group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-aminobenzoic acid to form the desired compound. The final step involves esterification with ethanol under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the ester group can be reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of kinase inhibition, where the compound can prevent the phosphorylation of target proteins, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
- 4-Chloro-2-methylthiopyrimidine
- Pyrimidinopyridones
Uniqueness
Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both a benzoate and an ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-3-22-14(21)9-4-6-10(7-5-9)18-13(20)12-11(16)8-17-15(19-12)23-2/h4-8H,3H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYGSICUEZDJGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326507 | |
Record name | ethyl 4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649683 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
838849-65-3 | |
Record name | ethyl 4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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